5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid
Overview
Description
5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid is a chemical compound with the molecular formula C10H9N3O2 . It has a molecular weight of 203.20 g/mol . The IUPAC name for this compound is 5-methyl-2-(triazol-2-yl)benzoic acid .
Molecular Structure Analysis
The molecular structure of 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid consists of a benzene ring substituted with a methyl group and a 2H-1,2,3-triazol-2-yl group . The carboxylic acid group is attached to the benzene ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid include a molecular weight of 203.20 g/mol . It has a computed XLogP3-AA value of 1.8, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and four hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are 203.069476538 g/mol .
Scientific Research Applications
Structural and Activity Analysis
- Secondary Interactions and Activity Predictions : The structural analysis of similar benzoic acids, including those with triazole groups, indicates that variations in the positioning of functional groups like the methyl group can significantly alter biological activity predictions. For instance, shifting the methyl group position can increase bioactivity predictions for certain receptor antagonists (Dinesh, 2013).
Synthesis Methods
- Novel Synthesis Approaches : A scalable and selective synthesis method for 2-(2H-1,2,3-triazol-2-yl)benzoic acid derivatives has been developed. This involves a sequence of functional group transformations, demonstrating the synthetic versatility of triazole benzoic acids (Roth et al., 2019).
- Microwave-Assisted Synthesis : An efficient microwave-assisted synthesis method for 2-(2H-1,2,3-triazol-2-yl)benzoic acid and its derivatives has been reported, significantly reducing synthesis time and improving yield (Pandya & Naliapara, 2019).
Chemical Properties and Analysis
- Spectral and Structural Characterization : Studies on similar triazole compounds, which include benzoyl and methyl groups, have involved detailed spectral analysis and crystal structure determinations, providing insights into the molecular and electronic structure of such compounds (Ahmed et al., 2016).
- Electrochemical Properties : The electro-oxidation studies of related compounds in aqueous media have been carried out, suggesting potential applications in electrochemical synthesis and analysis (Fotouhi et al., 2007).
Biological Applications
- Antibacterial and Antifungal Activities : Compounds with a similar structural framework have shown notable antibacterial and antifungal activities, indicating the potential for these compounds in developing new antimicrobial agents (Narsibhai et al., 2012).
properties
IUPAC Name |
5-methyl-2-(triazol-2-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-7-2-3-9(8(6-7)10(14)15)13-11-4-5-12-13/h2-6H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBAGFIYKNQXDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2N=CC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693236 | |
Record name | 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid | |
CAS RN |
956317-36-5 | |
Record name | 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=956317-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956317365 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.216.655 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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